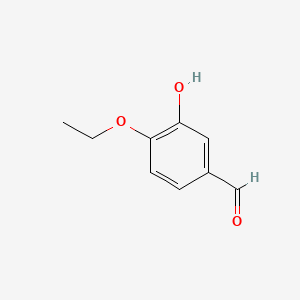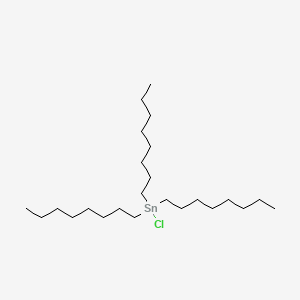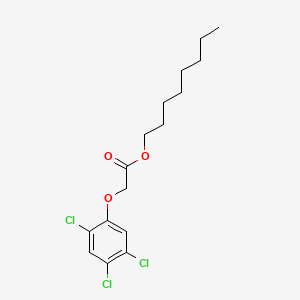
2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic and computational methods . These studies often involve quantum chemical calculations, including a torsional potential energy surface, energies of the fully optimized geometries in the ground state, and harmonic Raman spectra .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied, with a focus on the effects of fluorine substitution . Fluorination is considered as a possible means for alteration of conformational landscapes in molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, “4-Fluorophenethylamine” has a molecular weight of 139.17 g/mol, and it’s a liquid at room temperature .Applications De Recherche Scientifique
Anticancer Activity
Several studies have synthesized and evaluated the anticancer properties of 1,3,4-oxadiazole derivatives. These compounds have shown significant cytotoxicity against various cancer cell lines. For example, novel derivatives containing 5-phenyl thiophene moiety exhibited potential anticancer activity, with specific compounds demonstrating cytotoxicity against Caco-2 and HepG2 cell lines (Adimule et al., 2014). Furthermore, derivatives designed for aniline sensing through fluorescence quenching also highlighted the versatility of 1,3,4-oxadiazole compounds in detecting environmental pollutants (Naik et al., 2018).
Antimicrobial Agents
The synthesis of 1,3,4-oxadiazole derivatives has also been aimed at developing new antimicrobial agents. Compounds have been assessed for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains. This includes work on 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds, which demonstrated significant antimicrobial activity, highlighting the role of fluorine atoms in enhancing this effect (Parikh & Joshi, 2014).
Materials Science
In the field of materials science, fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been developed, showcasing high thermal stability and potential for application in high-performance materials (Hamciuc et al., 2005). Another example includes the synthesis and characterization of polymers for light-emitting diode applications, where 1,3,4-oxadiazole units serve as electron-transporting components, enhancing the efficiency of these devices (Park et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c11-8-3-1-7(2-4-8)10-14-13-9(15-10)5-6-12/h1-4H,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZTXCWPJAPELQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640519 |
Source


|
| Record name | 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine | |
CAS RN |
1017346-04-1 |
Source


|
| Record name | 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



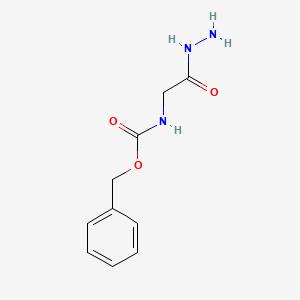
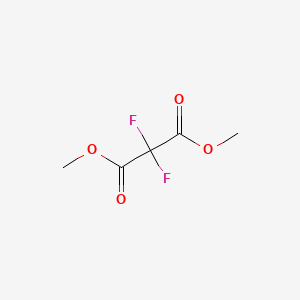

![5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1346581.png)



